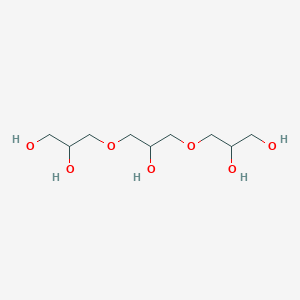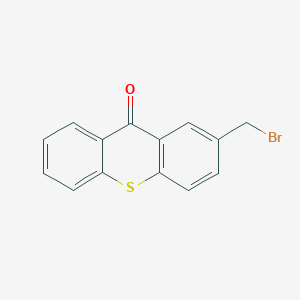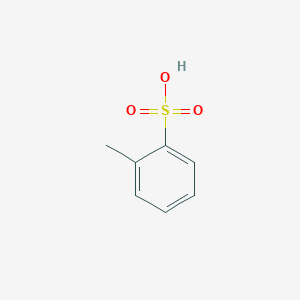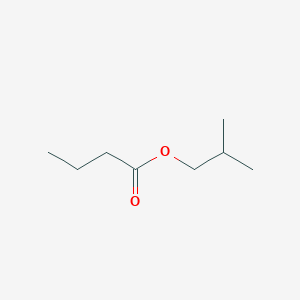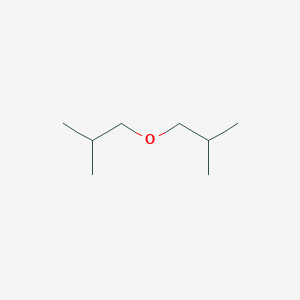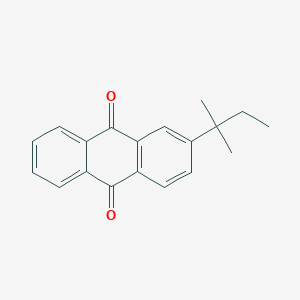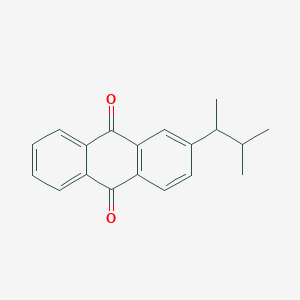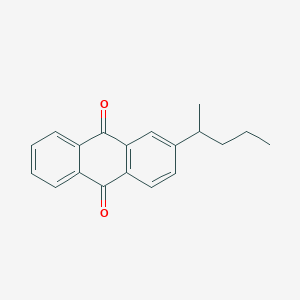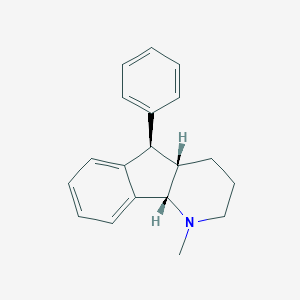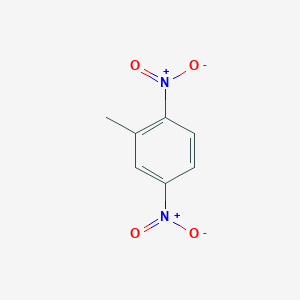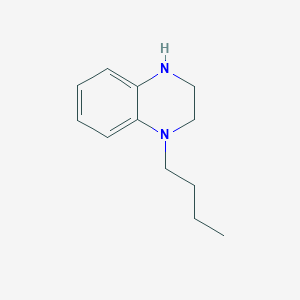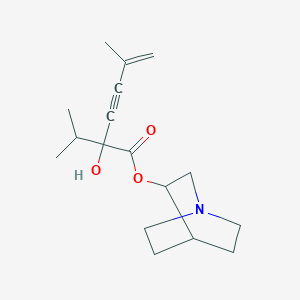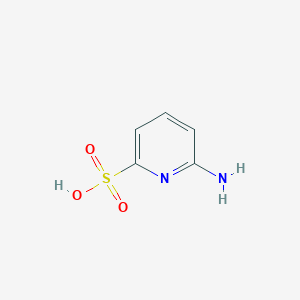![molecular formula C11H14NO3PS B008479 Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI) CAS No. 102834-87-7](/img/structure/B8479.png)
Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as PMB-DMT and is widely used in various fields such as biochemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
PMB-DMT has found various scientific research applications due to its unique properties. It is commonly used in the synthesis of various organic compounds, including heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. PMB-DMT has also been used in the synthesis of various natural products, including alkaloids and steroids.
Mécanisme D'action
The mechanism of action of PMB-DMT is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is commonly used in organic synthesis and is known as the Michael addition reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PMB-DMT are not well studied. However, it is believed that the compound has low toxicity and does not have any significant adverse effects on living organisms. This makes it an ideal compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMB-DMT is its ease of synthesis. The compound can be easily synthesized in a laboratory setting, making it readily available for use in scientific research. It is also relatively inexpensive, which makes it an attractive option for researchers on a budget.
One of the limitations of PMB-DMT is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound. Additionally, the compound is not stable in the presence of strong acids or bases, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PMB-DMT. One potential direction is the synthesis of new derivatives of the compound with improved properties. Another direction is the study of the compound's mechanism of action and its potential applications in the field of medicinal chemistry. Additionally, the compound's potential applications in materials science, such as the synthesis of new polymers, could be explored.
Conclusion:
In conclusion, PMB-DMT is a chemical compound with unique properties that make it an attractive option for use in scientific research. Its ease of synthesis, low toxicity, and potential applications in various fields make it a valuable compound for researchers. Further research on this compound could lead to the development of new derivatives with improved properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of PMB-DMT involves the reaction of 3-methyl-2-benzothiazoline hydrazone with dimethyl phosphonate in the presence of a base. The product obtained is then purified through column chromatography to obtain pure PMB-DMT. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
102834-87-7 |
|---|---|
Nom du produit |
Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI) |
Formule moléculaire |
C11H14NO3PS |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
(2Z)-2-(dimethoxyphosphorylmethylidene)-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H14NO3PS/c1-12-9-6-4-5-7-10(9)17-11(12)8-16(13,14-2)15-3/h4-8H,1-3H3/b11-8- |
Clé InChI |
IAXHVCZYYJRTCJ-FLIBITNWSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C\P(=O)(OC)OC |
SMILES |
CN1C2=CC=CC=C2SC1=CP(=O)(OC)OC |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CP(=O)(OC)OC |
Synonymes |
Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



